molecular formula CH4N6 B1463555 5-Hydrazino-1H-tetrazole hydrochloride CAS No. 40925-73-3

5-Hydrazino-1H-tetrazole hydrochloride

Cat. No.: B1463555
CAS No.: 40925-73-3
M. Wt: 100.08 g/mol
InChI Key: FXYYVODGZXUHLT-UHFFFAOYSA-N
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Safety and Hazards

While specific safety and hazard information for 5-Hydrazino-1H-tetrazole hydrochloride is not available in the retrieved papers, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for the study of 5-Hydrazino-1H-tetrazole hydrochloride could involve further exploration of its potential as a high-density energetic material . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

Biochemical Analysis

Biochemical Properties

5-Hydrazino-1H-tetrazole hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The hydrazino group in the compound can form hydrogen bonds and participate in redox reactions, making it a versatile reagent in biochemical studies. It has been found to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The extensive hydrogen bonding interactions between the cations and anions of this compound contribute to its high density and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through hydrogen bonding and electrostatic interactions, leading to changes in their conformation and activity. It has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can activate other enzymes by stabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound exhibits good thermal stability, with decomposition temperatures ranging from 173.7°C to 198.6°C . Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized through oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution is influenced by factors such as pH, ionic strength, and the presence of other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to particular organelles or compartments within the cell through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazino-1H-tetrazole typically involves the reaction of hydrazine with tetrazole derivatives. One common method includes the cyclization of hydrazine with nitriles in the presence of catalysts such as zinc salts . Another approach involves the reaction of hydrazine with 5-substituted tetrazoles under reflux conditions .

Industrial Production Methods: Industrial production of 5-Hydrazino-1H-tetrazole often employs large-scale synthesis techniques, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as crystallization and distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazino-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Hydrazino-1H-tetrazole stands out due to its high nitrogen content and the presence of the hydrazino group, which enhances its energetic properties and reactivity. Its ability to form stable salts with high energy density makes it a valuable compound in the field of energetic materials .

Properties

CAS No.

40925-73-3

Molecular Formula

CH4N6

Molecular Weight

100.08 g/mol

IUPAC Name

2H-tetrazol-5-ylhydrazine

InChI

InChI=1S/CH4N6/c2-3-1-4-6-7-5-1/h2H2,(H2,3,4,5,6,7)

InChI Key

FXYYVODGZXUHLT-UHFFFAOYSA-N

SMILES

C1(=NNN=N1)NN.Cl

Canonical SMILES

C1(=NNN=N1)NN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydrazino-1H-tetrazole hydrochloride
Reactant of Route 2
5-Hydrazino-1H-tetrazole hydrochloride
Reactant of Route 3
5-Hydrazino-1H-tetrazole hydrochloride
Reactant of Route 4
5-Hydrazino-1H-tetrazole hydrochloride
Reactant of Route 5
5-Hydrazino-1H-tetrazole hydrochloride
Reactant of Route 6
5-Hydrazino-1H-tetrazole hydrochloride

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